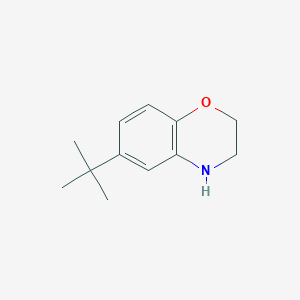

6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)9-4-5-11-10(8-9)13-6-7-14-11/h4-5,8,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSRIPQNKKAVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine and Its Analogues

Classical Mannich Condensation Approaches

The Mannich reaction, a cornerstone of organic synthesis, is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. While extensively used for the synthesis of 1,3-benzoxazine isomers, its application to directly form 1,4-benzoxazines like 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine is not the conventional pathway. The typical reaction of a phenol (B47542) (such as 4-tert-butylphenol), formaldehyde, and an amine leads to the formation of a 1,3-benzoxazine ring system. acs.orgresearchgate.net

However, the principles of the Mannich reaction, particularly the formation of aminomethyl intermediates, are foundational to understanding the chemistry of benzoxazines. For the synthesis of 1,4-benzoxazines, alternative strategies that ensure the correct heteroatom placement are generally employed.

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. In the context of benzoxazine (B1645224) synthesis, one-pot protocols are highly desirable. While a direct one-pot Mannich condensation for this compound is not typical, related 1,4-benzoxazine derivatives have been synthesized in a one-pot fashion through tandem reactions. rsc.orgrsc.org These methods often involve the reaction of a starting aminophenol with a suitable dielectrophile, leading to sequential N-alkylation and O-alkylation in a single reaction vessel. For instance, a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives has been reported with yields of up to 83%. rsc.org

Solvent-Free Synthetic Techniques

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. In the realm of benzoxazine chemistry, solvent-free approaches have been successfully implemented, particularly for the synthesis of benzoxazine resins. acs.orgresearchgate.net These methods often involve the direct reaction of the precursors at elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the reaction. researchgate.net While specific solvent-free protocols for this compound are not extensively documented, the general success of this approach for other benzoxazine analogues suggests its potential applicability.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often optimized in benzoxazine synthesis include temperature, reaction time, solvent, and catalyst. For instance, studies have shown that the choice of solvent can significantly impact the reaction outcome. researchgate.net The use of catalysts, such as Lewis acids, can also influence the reaction rate and selectivity. researchgate.net The optimization process for the synthesis of this compound would likely involve a systematic variation of these parameters to achieve the most efficient conversion of the starting materials.

Table 1: General Parameters for Optimization of Benzoxazine Synthesis

| Parameter | Conditions Explored | Potential Impact |

| Temperature | Room temperature to reflux | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. |

| Solvent | Aprotic (e.g., THF, Dioxane), Protic (e.g., Ethanol) | Influences solubility of reactants and can participate in the reaction mechanism. |

| Catalyst | Lewis acids, Brønsted acids, Bases | Can accelerate the reaction and control regioselectivity. |

| Reaction Time | Hours to days | Determines the extent of conversion. Prolonged times can lead to decomposition. |

Alternative Cyclization and Ring-Closure Reactions

The most viable routes to this compound and its analogues involve alternative cyclization and ring-closure reactions that deviate from the classical Mannich pathway. These methods typically start with a pre-formed ortho-aminophenol derivative.

ortho-Hydroxybenzyl Amine Structure Derivations

The synthesis of 1,4-benzoxazines frequently proceeds through an intermediate that can be described as an ortho-hydroxybenzyl amine derivative. For the target compound, the key precursor is 2-amino-4-tert-butylphenol (B71990). This starting material can react with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, to form an N-substituted intermediate, N-(2-hydroxy-5-tert-butylphenyl)ethanolamine. google.comgoogle.com Subsequent intramolecular cyclization of this intermediate, typically under basic conditions to deprotonate the phenolic hydroxyl group, leads to the formation of the 1,4-benzoxazine ring. google.com

The general reaction scheme is as follows:

N-Alkylation: 2-amino-4-tert-butylphenol reacts with a C2-electrophile (e.g., 2-chloroethanol).

Intramolecular Cyclization (Williamson Ether Synthesis): The resulting N-(2-hydroxyethyl)aminophenol undergoes an intramolecular Williamson ether synthesis to form the oxazine (B8389632) ring.

This approach allows for the unambiguous construction of the 1,4-benzoxazine scaffold.

Table 2: Key Intermediates and Reactants in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2-Amino-4-tert-butylphenol | Starting material containing the substituted benzene (B151609) ring with correctly positioned amino and hydroxyl groups. |

| 2-Chloroethanol | C2-electrophile for N-alkylation of the aminophenol. |

| Ethylene Oxide | Alternative C2-electrophile for the formation of the hydroxyethyl (B10761427) side chain. |

| N-(2-hydroxy-5-tert-butylphenyl)ethanolamine | Key intermediate that undergoes intramolecular cyclization. |

N,O-Acetal Forming Reactions for Polycyclic Structures

The formation of N,O-acetals is another important reaction in benzoxazine chemistry, particularly in the synthesis of polycyclic structures. rsc.org While the direct synthesis of this compound does not proceed via a stable N,O-acetal intermediate in the same way as some 1,3-benzoxazines, the concept is relevant for the synthesis of more complex, fused-ring systems. For example, the reaction of a cyclic secondary amine with salicylaldehyde (B1680747) or its derivatives can lead to a fused-ring benzoxazine through an N,O-acetal intermediate. rsc.orgresearchgate.net This type of reaction expands the structural diversity of benzoxazine compounds.

Cycloaddition Strategies

Cycloaddition reactions offer powerful and convergent pathways to the 1,4-benzoxazine scaffold. These methods involve the formation of the heterocyclic ring in a single step by reacting two or more unsaturated components.

One prominent approach is the inverse-electron-demand Diels-Alder reaction. This strategy has been successfully employed for the synthesis of highly substituted 1,4-benzoxazine derivatives. nih.gov The reaction typically involves the tandem oxidation of an o-aminophenol derivative to generate a reactive o-iminoquinone diene in situ. This intermediate then undergoes a regiospecific cycloaddition with a dienophile, such as an enamine, at room temperature to yield the desired 1,4-benzoxazine cycloadducts. nih.govacs.org A key advantage of this one-pot process is its efficiency in introducing a wide range of substituents by varying both the aminophenol and the enamine partner, allowing for the assembly of diverse compound libraries. nih.gov

Formal [4+2] cycloaddition reactions have also been developed. For instance, a visible-light-catalyzed method utilizes oximes and o-hydroxybenzyl alcohols to produce 1,3-benzoxazine derivatives, a related isomer class. rsc.org Another approach involves a Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form the 1,4-benzoxazine core. rsc.org Additionally, [3+3] cycloaddition strategies have been reported for synthesizing N-substituted benzoxazines. researchgate.net

The table below summarizes various cycloaddition strategies used in the synthesis of benzoxazine and related heterocycles.

| Cycloaddition Type | Reactants | Key Features | Resulting Structure |

| Inverse-Electron-Demand Diels-Alder | o-Aminophenol derivatives, Enamines | Tandem oxidation-cycloaddition; High regioselectivity. nih.gov | Highly substituted 1,4-benzoxazines. nih.gov |

| Formal [4+2] Cycloaddition | Oximes, o-Hydroxybenzyl alcohols | Visible-light organocatalysis; Mild conditions. rsc.org | 1,3-Benzoxazine derivatives. rsc.org |

| Formal [4+2] Cycloaddition | Benzoxazoles, Propargylic alcohols | Y(OTf)₃-catalyzed cascade; Ring-opening/annulation. rsc.org | Aldehyde-containing 1,4-benzoxazines. rsc.org |

| [3+3] Cycloaddition | Azomethine ylides, Quinone monoimines | - | N-substituted benzoxazines. researchgate.net |

Preparation of Precursors for this compound Synthesis

The synthesis of N-substituted o-aminophenols, which are precursors for N-substituted 1,4-benzoxazines, can be achieved through the formation and subsequent reduction of Schiff bases (imines). This two-step process provides a versatile route to introduce a variety of substituents on the nitrogen atom.

The initial step involves the condensation reaction between an o-aminophenol and an appropriate aldehyde or ketone. This reaction forms a Schiff base intermediate. The subsequent step is the reduction of the C=N double bond of the imine to a C-N single bond. This reduction is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This methodology allows for the preparation of a wide array of N-substituted o-hydroxyanilines, which can then be cyclized to form the desired 3,4-dihydro-2H-1,4-benzoxazine derivatives.

The key aromatic precursor for the target molecule is 2-amino-4-tert-butylphenol. A common route to this intermediate begins with 4-tert-butylphenol (B1678320). The synthesis involves two main transformations: nitration followed by reduction.

Nitration: 4-tert-butylphenol is first nitrated to introduce a nitro group onto the benzene ring. The directing effects of the hydroxyl and tert-butyl groups favor the introduction of the nitro group at the position ortho to the hydroxyl group, yielding 4-tert-butyl-2-nitrophenol (B1265401).

Reduction: The nitro group of 4-tert-butyl-2-nitrophenol is then reduced to an amino group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). The product of this reduction is the desired 2-amino-4-tert-butylphenol.

This aminophenol serves as the foundational building block for subsequent cyclization reactions to form the this compound ring system. vulcanchem.com For example, it can undergo cyclocondensation with reagents like epichlorohydrin (B41342) to form the oxazine ring. vulcanchem.com

Stereoselective and Enantioselective Synthetic Approaches

The development of synthetic methods to produce enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazines is of significant interest, as chirality can profoundly influence biological activity. Research has focused on strategies such as kinetic resolution of racemic mixtures and asymmetric cyclization reactions to control the stereochemistry at the C3 position (or other chiral centers) of the benzoxazine core.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. researchgate.net This approach has been successfully applied to the synthesis of enantioenriched 3-aryl- and 3-methyl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.ukresearchgate.net

One effective method is acylative kinetic resolution. In this process, a racemic mixture of a 3-substituted benzoxazine is reacted with a substoichiometric amount of a chiral acylating agent. researchgate.net For example, the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- rsc.orgacs.orgbenzoxazines has been achieved using chiral acyl chlorides like (S)-naproxen acyl chloride. researchgate.net The acylation proceeds at different rates for the (R)- and (S)-enantiomers of the benzoxazine, leading to the formation of a diastereomeric mixture of amides and the unreacted, enantioenriched benzoxazine. These can then be separated. The acylated diastereomer can be hydrolyzed to yield the other enantiomer of the benzoxazine, allowing, in principle, for a high yield of both enantiomers. researchgate.net

Another methodology involves kinetic resolution by lithiation using n-butyllithium in the presence of a chiral ligand, such as (-)-sparteine. whiterose.ac.uk This technique has been shown to be highly enantioselective for accessing a range of 3-aryl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.uk The process relies on the chiral ligand complexing with the organolithium intermediate at different rates for each enantiomer, allowing for their separation.

The table below details examples of kinetic resolution applied to benzoxazine analogues.

| Substrate | Chiral Reagent/Ligand | Key Outcome | Enantiomeric Excess (ee) |

| Racemic 6-substituted 3-methyl-3,4-dihydro-2H- rsc.orgacs.orgbenzoxazines. researchgate.net | (S)-Naproxen acyl chloride | Acylative resolution affords separable diastereomeric amides. researchgate.net | >99% ee for the final (S)-enantiomers after hydrolysis. researchgate.net |

| Racemic 3-aryl-3,4-dihydro-2H-1,4-benzoxazines. whiterose.ac.uk | n-Butyllithium / (-)-Sparteine | Kinetic resolution by enantioselective lithiation. whiterose.ac.uk | High enantioselectivity reported. whiterose.ac.uk |

| Racemic Benzoxazinones. acs.org | [Ir(COD)Cl]₂ / Chiral Ligand | Iridium-catalyzed asymmetric intramolecular allylation. acs.org | High selectivity factor (s) up to 170. acs.org |

Asymmetric cyclization represents a more direct strategy for obtaining enantiomerically enriched benzoxazines, where the chiral center is established during the ring-formation step. This approach avoids the need to resolve a racemic mixture and can be more atom-economical.

While specific examples for this compound are not extensively detailed, analogous strategies have been developed for related heterocyclic systems. For instance, chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acid, have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to synthesize chiral 1,4-benzoxazepines (a seven-membered ring analogue). nih.gov This type of intramolecular ring-opening and cyclization, guided by a chiral catalyst, can afford products with high enantioselectivity (up to 94% ee). nih.gov The principles of such catalytic asymmetric cyclizations could potentially be adapted to the synthesis of chiral six-membered 1,4-benzoxazines from suitable acyclic precursors.

Synthesis of Substituted Derivatives of this compound

The derivatization of this compound can be broadly categorized into modifications of the aromatic benzene ring and functionalization of the nitrogen atom within the oxazine ring.

Introduction of Varied Substituents on the Aromatic Ring

The introduction of substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The tert-butyl group at the 6-position and the amino and ether functionalities of the benzoxazine ring system influence the regioselectivity of these reactions. The tert-butyl group is known to be an ortho-para director. However, due to steric hindrance from the bulky tert-butyl group, substitution at the ortho position (C7) is less favored, leading to a preference for substitution at the para position (C8) and the other available ortho position (C5).

Common electrophilic substitution reactions that can be employed include nitration and halogenation. For instance, nitration of the aromatic ring can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. Halogenation, using reagents such as bromine or chlorine, can introduce halogen atoms onto the aromatic ring, which can then participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

While specific examples for the direct substitution on this compound are not extensively detailed in the available literature, the general principles of electrophilic aromatic substitution on substituted benzene rings provide a predictive framework for these transformations. The electronic effects of the substituents on the benzoxazine ring system play a crucial role in determining the outcome of these reactions. doi.org

Table 1: Potential Aromatic Ring Substitutions

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | 6-(tert-Butyl)-8-nitro-3,4-dihydro-2H-1,4-benzoxazine |

| Bromination | Br₂/FeBr₃ | 6-(tert-Butyl)-8-bromo-3,4-dihydro-2H-1,4-benzoxazine |

Functionalization of the Nitrogen Atom in the Oxazine Ring

The nitrogen atom in the oxazine ring of this compound is a key site for synthetic modification. Its nucleophilic character allows for a variety of functionalization reactions, including N-alkylation and N-acylation. These modifications are crucial for altering the electronic properties and steric environment of the molecule.

N-alkylation can be achieved by reacting the parent benzoxazine with alkyl halides in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an acyl group. A common strategy to facilitate these reactions involves the use of a protecting group on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, which can be introduced and subsequently removed under specific conditions. nih.govnih.gov

For example, the synthesis of tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate demonstrates the functionalization of the nitrogen with a Boc group. nih.gov This protected intermediate can then be used in further synthetic steps.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Acylation | Acetyl chloride | N-acetyl derivative | nih.gov |

| N-Carbamoylation | Di-tert-butyl dicarbonate | N-Boc derivative | nih.gov |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of this compound and its analogues, deuteration and 15N-isotope exchange are valuable strategies for spectroscopic analysis and mechanistic investigations, particularly for understanding the ring-opening polymerization of benzoxazines. researchgate.netuab.cat

Deuteration at Oxazine Ring Positions (e.g., 2,2-d2, 2,2,4,4-d4)

Deuterium (B1214612) labeling of the oxazine ring can provide insights into the roles of specific C-H bonds during chemical transformations. A straightforward method for introducing deuterium into the oxazine ring involves the use of deuterated formaldehyde (paraformaldehyde-d2) in the ring-closure step of the benzoxazine synthesis. This approach allows for the specific incorporation of deuterium at the 2-position of the oxazine ring.

For example, the synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be adapted to produce deuterated analogues by reacting a suitable 2-hydroxybenzylamine precursor with paraformaldehyde-d2. This method can be generalized to synthesize this compound with deuterium atoms at the 2-position (2,2-d2). To achieve deuteration at both the 2- and 4-positions (2,2,4,4-d4), a deuterated amine precursor would also be required.

These deuterated analogues are particularly useful in mechanistic studies of benzoxazine polymerization, where the disappearance of signals corresponding to the oxazine ring protons in NMR spectroscopy can be monitored to follow the reaction progress.

15N-Isotope Exchange for Spectroscopic Analysis

15N-isotope labeling offers a means to probe the environment of the nitrogen atom in the benzoxazine ring using 15N NMR spectroscopy and to study the influence of the nitrogen isotope on vibrational modes in infrared and Raman spectroscopy. The synthesis of 15N-labeled benzoxazines can be achieved by starting with a 15N-labeled amine precursor.

The synthesis of 15N-labeled 2-aminophenols, which are key precursors for 1,4-benzoxazines, can be accomplished through various synthetic routes, including the use of Na15NO2. nih.gov Once the 15N-labeled 2-aminophenol (B121084) is obtained, it can be used in the standard synthesis of this compound to yield the 15N-labeled product.

Spectroscopic analysis of the 15N-labeled compound can provide valuable information about the electronic structure around the nitrogen atom and can be used to track its involvement in chemical reactions, such as the ring-opening polymerization process.

Chemical Reactivity and Derivatization of 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine

Ring-Opening Polymerization (ROP) Mechanisms and Kinetics

The conversion of benzoxazine (B1645224) monomers into cross-linked polybenzoxazine networks occurs through a ring-opening polymerization process. This reaction can be initiated thermally or with the aid of catalysts, proceeding through cationic intermediates. The kinetics and mechanism are influenced by factors such as temperature, monomer purity, and the presence of catalytic species.

Thermally Activated Cationic ROP

In the absence of any external catalyst, 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine, like other benzoxazine monomers, can undergo a thermally activated or self-curing ring-opening polymerization. doi.org This process typically requires elevated temperatures, with the exothermic peak of polymerization occurring in a range of 160–250 °C, and for some monofunctional benzoxazines, around 250 °C. acs.org At these temperatures, the oxazine (B8389632) ring becomes unstable and opens, initiating a cationic polymerization cascade.

The mechanism is understood to begin with the thermally induced cleavage of the C-O bond within the oxazine ring, leading to the formation of a carbocation or zwitterionic intermediates. researchgate.net This reactive species then attacks another benzoxazine monomer, propagating the polymerization. The reaction proceeds until a highly cross-linked, three-dimensional network is formed, characterized by phenolic and Mannich-bridge structures (-CH2-NR-CH2-). nycu.edu.tw This polymerization method is advantageous as it does not release any volatile byproducts, leading to near-zero shrinkage upon curing. nycu.edu.tw

The structure of the monomer itself influences the polymerization temperature. For instance, the presence of an electron-donating group like the tert-butyl group on the phenolic ring can affect the electron density of the oxazine ring and, consequently, its reactivity. Studies on related systems have shown that the nature of substituents on the phenolic or amine moieties can alter the onset temperature of polymerization. doi.org

Influence of Monomer Purity on Polymerization Behavior

The purity of the this compound monomer is a critical factor for achieving predictable and reproducible polymerization behavior. High-purity monomers are essential for obtaining polymers with consistent thermal and mechanical properties. The presence of impurities, such as residual reactants from synthesis (e.g., phenols) or oligomeric side products, can significantly alter the polymerization kinetics and the final network structure. researchgate.net

Traces of phenolic impurities, for example, can act as initiators, potentially lowering the polymerization temperature but also broadening the curing exotherm and affecting the final properties of the thermoset. researchgate.net Experimental evidence from studies on similar benzoxazines suggests that using high-purity monomers is crucial for investigating the intrinsic ROP mechanism without interference from catalytic impurities. researchgate.net In differential scanning calorimetry (DSC), a sharp endothermic peak corresponding to the melting point of the monomer is often indicative of high purity, which is a prerequisite for controlled polymerization. acs.org

Catalytic Systems for ROP

To reduce the high temperatures required for thermal ROP and to accelerate the curing process, various catalytic systems can be employed. These catalysts typically function by facilitating the formation of the initial cationic species, thereby lowering the activation energy of the polymerization.

Lewis Acids are among the most effective catalysts for the ROP of benzoxazines. nih.gov Strong Lewis acids can dramatically reduce the polymerization temperature, in some cases enabling curing at or near room temperature. researchgate.net They coordinate with the oxygen or nitrogen atoms of the oxazine ring, weakening the C-O bond and promoting the formation of carbocations, which initiates a cationic chain polymerization. nih.govresearchgate.net In contrast, weaker Lewis acids may lead to a step polymerization mechanism. researchgate.net The efficiency of these catalysts allows for rapid curing, which is advantageous for industrial applications. mdpi.com

Other Catalytic Systems beyond Lewis acids have also been explored. These include various acidic and basic compounds that can initiate or accelerate the ROP. Protonic acids, such as p-toluenesulfonic acid, and certain metal complexes have proven effective. mdpi.com Bifunctional catalysts like lithium iodide, where the lithium cation acts as the Lewis acid and the iodide ion as a nucleophile, have been shown to be highly active. acs.orgacs.org Additionally, tertiary amines and imidazole (B134444) derivatives can catalyze the polymerization, although their mechanism may differ from that of acid catalysis. mdpi.comnih.gov

The table below summarizes various catalytic systems used for the ROP of benzoxazine monomers.

| Catalyst Type | Examples | Effect on Polymerization |

| Lewis Acids | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Reduces onset ROP temperature by up to 98 °C. nih.govnih.gov |

| Phosphorus pentachloride (PCl₅), Aluminum trichloride (B1173362) (AlCl₃) | Highly efficient; promotes cationic chain polymerization. researchgate.net | |

| Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃) | Moderately effective; may follow a step polymerization mechanism. nih.govresearchgate.net | |

| Titanium-containing POSS (Ti-Ph-POSS) | Reduces initial curing temperature by up to 44.6 °C. mdpi.com | |

| Bifunctional Catalysts | Lithium Iodide (LiI) | Highly active; promotes ring-opening via coordination and nucleophilic attack. acs.orgacs.org |

| Tertiary Amines | 2-Methylimidazole (2MI), 4-Dimethylaminopyridine (DMAP) | Catalyzes ROP; effectiveness depends on benzoxazine structure. mdpi.comnih.gov |

| Transition Metal Salts | Copper(II) tosylate (Cu(OTs)₂), Iron(III) tosylate (Fe(OTs)₃) | Reduces peak exothermic temperature (e.g., from 245 °C to 218-222 °C). mdpi.com |

Oxidation and Reduction Reactions

Beyond polymerization, the this compound scaffold can undergo various chemical transformations, including oxidation to form carbonyl-containing derivatives and, theoretically, reduction to modify the heterocyclic ring.

Formation of Oxo Derivatives

The 1,4-benzoxazine core structure can be oxidized to introduce carbonyl functionalities, leading to the formation of oxo derivatives. These compounds are of significant interest due to their biological activities and potential as synthetic intermediates. researchgate.net Efficient synthetic strategies have been developed for the preparation of 2-oxo, 3-oxo, and 2,3-dioxo derivatives of the 3,4-dihydro-2H-1,4-benzoxazine system. researchgate.net

Methods to achieve these transformations often involve controlled oxidation or cyclization strategies starting from appropriate precursors. For example, 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines can be synthesized under controlled microwave heating, while 3,4-dihydro-1,4-benzoxazin-2-ones have been prepared via catalytic hydrogenation of a benzyl-protected precursor. researchgate.net These synthetic routes allow for the creation of a diverse library of benzoxazine derivatives with modified electronic and steric properties.

Transformation to Reduced Forms

While the oxidation of benzoxazines is well-documented, the specific reduction of the this compound ring itself is less commonly described in the context of material science. However, related transformations on the benzoxazine core are known in synthetic organic chemistry. For instance, the hydrolytic ring-opening of 1,3-benzoxazines using acids like HCl can yield stable 2-(aminomethyl)phenol (B125469) intermediates. mdpi.comconicet.gov.ar These reduced, ring-opened structures can then serve as versatile precursors for the synthesis of novel benzoxazines with different substitution patterns. mdpi.comconicet.gov.ar While not a direct reduction of the intact heterocyclic ring, this process represents a transformation to a more reduced, acyclic form that enhances the synthetic versatility of the benzoxazine platform.

Substitution Reactions on the Benzoxazine Ring

Substitution reactions on the benzoxazine ring system can be directed at either the aromatic ring or the heterocyclic portion, depending on the reaction conditions and reagents employed.

The benzoxazine ring itself is generally stable to nucleophilic attack under standard conditions. However, the primary mode of reactivity for benzoxazines is the thermally initiated ring-opening polymerization, which proceeds via a cationic mechanism. In this process, the oxygen atom of the oxazine ring is protonated, leading to ring-opening and the formation of a carbocation or an iminium ion intermediate. This electrophilic species is then susceptible to nucleophilic attack by another benzoxazine monomer or other nucleophiles present in the system, propagating the polymerization. doi.org While direct nucleophilic substitution on the intact ring is not a typical reaction pathway, derivatization often occurs after the ring has been opened.

The functionalization of the phenolic ring, particularly at the ortho-position to the hydroxyl group formed after ring-opening, is a key aspect of polybenzoxazine chemistry. The Mannich reaction, a fundamental process in the synthesis of benzoxazine monomers from phenols, formaldehyde (B43269), and primary amines, highlights the reactivity of the ortho-position. asianpubs.orgresearchgate.net In the context of this compound, the tert-butyl group at the 6-position (para to the oxygen atom) electronically activates the aromatic ring, but its steric bulk may hinder reactions at adjacent positions.

Functionalization can also be achieved post-polymerization. The ring-opening of the benzoxazine units creates a poly-phenolic structure. The newly formed phenolic hydroxyl groups activate the ortho positions for electrophilic substitution reactions. However, the cross-linked nature of the thermoset polymer can impose steric constraints on such functionalization. Studies on related systems have shown that phenols can be aminoalkylated at the ortho position by reacting with dihydro-2H-1,3-benzoxazines. researchgate.net

Derivatization to Polybenzoxazine Materials

The most significant derivatization of this compound is its transformation into high-performance polybenzoxazine thermosets. This is achieved through thermally induced ring-opening polymerization (ROP). researchgate.net

The molecular design of benzoxazine monomers is a critical strategy for tailoring the properties of the resulting polybenzoxazine materials. researchgate.netnih.gov By incorporating specific functional groups into the monomer structure, properties such as thermal stability, flame retardancy, and mechanical strength can be precisely controlled. kpi.uaresearchgate.net For instance, the synthesis of benzoxazine monomers with additional polymerizable groups, like acetylene (B1199291) or allyl functionalities, can lead to materials with exceptionally high thermal stability and char yield due to the formation of a more densely cross-linked network. researchgate.netkpi.ua

The synthesis of a novel benzoxazine monomer typically involves the Mannich condensation of a substituted phenol (B47542) (like 4-tert-butylphenol), a primary amine, and formaldehyde. metu.edu.trnih.gov The choice of amine and the substitution pattern on the phenol ring allows for extensive molecular design flexibility. researchgate.net For example, using diamines or triamines can lead to difunctional or trifunctional benzoxazine monomers, which result in polymers with higher crosslink densities and improved thermomechanical properties compared to those derived from monofunctional monomers. researchgate.net Research has demonstrated the synthesis of novel polybenzoxazines from monomers designed for specific applications, such as anti-corrosion coatings, where the monomer structure imparts enhanced adhesion and barrier properties. nih.gov

| Monomer Type | Key Feature | Resulting Polymer Property |

| Acetylene-functional | Additional crosslinking sites | High thermal stability, high char yield (71–81%) kpi.ua |

| Allyl-functional | Two-stage polymerization | Higher Glass Transition Temperature (Tg) researchgate.net |

| Ester-containing | Flexible linkages | Improved flexibility, elongation at break up to 14.2% nih.govrsc.org |

| Trifunctional | High crosslink density | Higher thermal stability than difunctional counterparts researchgate.net |

Copolymerization is a widely used strategy to enhance the properties of polybenzoxazines, overcoming limitations such as brittleness or high curing temperatures. researchgate.net Epoxy resins are common comonomers due to their good compatibility with benzoxazines and their ability to copolymerize. researchgate.netmdpi.com During the thermal curing of benzoxazine, the ring-opening generates phenolic hydroxyl groups, which can then react with the oxirane rings of the epoxy resin, leading to a densely cross-linked hybrid network. mdpi.comosti.gov

| Benzoxazine/Epoxy Ratio (wt%) | Glass Transition Temp. (Tg) (°C) | Onset Degradation Temp. (°C) | Char Yield at 800 °C (wt%) |

| 100/0 (Neat PBZ) | ~217 mdpi.com | Varies | Varies |

| 75/25 | 268 osti.gov | ~400 osti.gov | - |

| 48/52 | - | Nearly 400 osti.gov | 22 osti.gov |

Data compiled from studies on various benzoxazine/epoxy systems and may not be specific to this compound but illustrates general trends.

Intermediate Formation and Reaction Path Studies

Understanding the mechanism of benzoxazine formation and its subsequent polymerization is vital for controlling the synthesis and final properties of the material. The formation of the benzoxazine ring from a phenol, amine, and formaldehyde is a Mannich-type condensation. nih.gov Studies using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy have provided direct evidence for the reaction intermediates. nih.govacs.orgresearchgate.net

The reaction is proposed to proceed via an iminium-based mechanism, where iminium ions act as key intermediates. nih.govacs.org Four distinct reaction intermediates have been identified and characterized, confirming this pathway. nih.govresearchgate.net The study of reaction paths also reveals the formation of side products that can be relevant to the subsequent polymerization step. nih.gov

The ring-opening polymerization of benzoxazines is generally understood to be a cationic process. doi.orgresearchgate.net The reaction can be initiated thermally, where trace impurities may provide the initial proton. researchgate.net The process begins with the protonation of the oxygen atom in the oxazine ring, which induces ring-opening and the formation of an electrophilic iminium ion. doi.org This intermediate is then attacked by a nucleophile, which can be the nitrogen or an activated carbon on the aromatic ring of another benzoxazine monomer, leading to chain propagation and the formation of a cross-linked network. researchgate.net The electronic properties of substituents on the benzoxazine ring can influence the polymerization temperature and may even alter the specific mechanistic pathway. doi.org

No publicly available scientific literature or patent documentation directly addresses the specific chemical reactivity and derivatization of this compound through Mannich base intermediates or the role of N-Hydroxymethyl aniline (B41778) as a key intermediate in its reactions. While the formation of Mannich bases and the involvement of N-hydroxymethyl aniline intermediates are well-documented in the synthesis of the isomeric 1,3-benzoxazines from phenols, primary amines, and formaldehyde, this specific information for the 1,4-benzoxazine derivative is not found in the reviewed sources.

General studies on benzoxazine synthesis indicate that the reaction pathway is sensitive to the structure of the reactants, including the substitution pattern on the aromatic rings. For instance, in the synthesis of 1,3-benzoxazines, N-hydroxymethyl aniline (HMA), formed from the reaction of formaldehyde and an aniline, is proposed as a key intermediate. This intermediate can then react with a phenol to form the final benzoxazine structure. However, the applicability of this mechanism to the synthesis or derivatization of this compound has not been specifically investigated in the available literature.

Due to the absence of direct research on the specified compound, a detailed discussion on its reactivity via Mannich base intermediates or N-Hydroxymethyl aniline intermediates cannot be provided at this time. Further empirical research is required to elucidate the specific reaction mechanisms and potential for derivatization of this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁵N NMR studies, alongside conformational analysis, would provide a complete picture of the 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine molecule.

The ¹H NMR spectrum is used to identify the chemical environment of protons within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl, aromatic, and oxazine (B8389632) ring protons.

tert-Butyl Protons: A prominent singlet peak is anticipated in the upfield region, typically around δ 1.2-1.4 ppm, integrating to nine protons. This signal is characteristic of the magnetically equivalent protons of the tert-butyl group.

Oxazine Methylene (B1212753) Protons: The two methylene groups in the oxazine ring (-O-CH₂- and -N-CH₂-) are diastereotopic and are expected to appear as two distinct multiplets, likely triplets, in the δ 3.0-4.5 ppm range. The protons on the carbon adjacent to the oxygen atom (O-CH₂) would typically be found further downfield than those adjacent to the nitrogen atom (N-CH₂).

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system. Their chemical shifts would appear in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the tert-butyl group and meta to the oxygen would likely appear as a doublet, the proton meta to both the tert-butyl and oxygen as a doublet of doublets, and the proton ortho to the oxygen as a doublet.

Amine Proton: A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | 1.30 | Singlet | 9H |

| N-CH ₂- | ~3.40 | Triplet | 2H |

| O-CH ₂- | ~4.30 | Triplet | 2H |

| N-H | Variable (Broad) | Singlet | 1H |

Note: The values in this table are predictive and based on general chemical shift theory and data from analogous compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display ten distinct signals.

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon atom (around δ 34-36 ppm) and one for the three equivalent methyl carbons (around δ 30-32 ppm).

Oxazine Methylene Carbons: The two methylene carbons of the oxazine ring will appear in the aliphatic region, with the carbon bonded to oxygen (O-CH₂) resonating at a lower field (δ 65-70 ppm) compared to the carbon bonded to nitrogen (N-CH₂) (δ 40-45 ppm).

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-155 ppm). This includes four signals for carbons bearing a proton (CH) and two for the quaternary carbons bonded to the heteroatoms (C-O and C-N). The carbon attached to the bulky tert-butyl group would also be in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~31.5 |

| -C (CH₃)₃ | ~34.5 |

| N-C H₂- | ~43.0 |

| O-C H₂- | ~68.0 |

| Aromatic C H | 115 - 128 |

| Aromatic C -N | ~135 |

| Aromatic C -O | ~145 |

Note: The values in this table are predictive and based on general chemical shift theory and data from analogous compounds.

¹⁵N NMR spectroscopy, while less common, provides direct insight into the electronic environment of the nitrogen atom. For the secondary amine nitrogen in the 1,4-benzoxazine ring, the ¹⁵N chemical shift would be expected in the characteristic range for saturated heterocyclic amines. This analysis can be particularly useful for studying hydrogen bonding and protonation effects at the nitrogen center. Due to a general scarcity of ¹⁵N NMR data for this specific class of compounds, predicting a precise chemical shift is difficult, but it would be expected to fall within the typical range for dihydrobenzoxazine systems.

The dihydro-1,4-benzoxazine ring is not planar. X-ray crystallography and computational studies of related derivatives have shown that the six-membered heterocyclic ring typically adopts a half-chair conformation. nih.govnih.gov This conformation minimizes torsional and steric strain. In this arrangement, the methylene carbons are puckered out of the plane formed by the benzene ring and the heteroatoms. NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could be used to confirm the spatial proximity of protons and validate this predicted conformation in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands that confirm the presence of the benzoxazine (B1645224) core structure. While the prompt's examples of O-CH₂-N and N-CH₂-Ar are specific to the 1,3-benzoxazine isomer, analogous and equally characteristic bands are present for the 1,4-benzoxazine structure. Analysis of related benzoxazine compounds allows for the assignment of these key vibrational modes. researchgate.netacs.orgmdpi.com

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups are observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-O-C Asymmetric Stretch: A strong, characteristic band corresponding to the asymmetric stretching of the aryl-alkyl ether (Ar-O-C) linkage is one of the most identifiable peaks for the benzoxazine ring, typically found in the 1220-1240 cm⁻¹ region. researchgate.netmdpi.com

C-N Stretch: The stretching vibration of the C-N bond of the secondary amine is expected to appear in the 1250-1350 cm⁻¹ range.

Oxazine Ring Mode: A characteristic band associated with the out-of-plane bending of the aromatic C-H bonds adjacent to the oxazine ring, often coupled with ring breathing modes, is typically observed in the 930-950 cm⁻¹ region. researchgate.netacs.org The disappearance of this band is often used to monitor the ring-opening polymerization of benzoxazines.

Table 3: Characteristic Vibrational Bands for the 1,4-Benzoxazine Moiety

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Asymmetric Ar-O-C Stretch | 1220 - 1240 | Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Note: Data is based on characteristic frequencies reported for analogous benzoxazine structures.

Impact of Isotopic Exchange on Vibrational Frequencies

Isotopic exchange is a powerful technique used in vibrational spectroscopy (Infrared and Raman) to assign specific vibrational modes within a molecule. By selectively replacing an atom with one of its isotopes (e.g., ¹H with ²H/D, or ¹⁴N with ¹⁵N), the mass of that specific part of the molecule is altered. This change in mass affects the vibrational frequency of the bonds connected to that atom, causing a predictable shift in the corresponding spectral peaks.

According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Therefore, substituting a lighter isotope with a heavier one (e.g., H with D) results in a lower vibrational frequency (a redshift). This effect is particularly pronounced for modes involving significant motion of the substituted atom, such as stretching and bending vibrations.

For benzoxazine monomers, studies on related compounds like 3-(tert-butyl)-3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine have utilized deuteration to clarify the assignment of characteristic bands in the 900-960 cm⁻¹ region of the infrared spectrum. conicet.gov.armdpi.com These studies have shown that bands previously attributed solely to C-H out-of-plane bending are actually complex mixed vibrations involving the O-C₂ stretching of the oxazine ring and other phenolic ring modes. conicet.gov.ar Similar isotopic substitution studies on this compound would be necessary to definitively assign its vibrational modes, but such specific data is not currently available.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Oxazine Ring Conformation (e.g., Half-Chair)

For benzoxazine derivatives, the six-membered oxazine ring is not planar. X-ray diffraction studies on analogous compounds, such as tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, have revealed that the oxazine ring typically adopts a non-planar conformation. nih.gov The most commonly observed conformation is a half-chair , where two of the atoms in the ring lie out of the plane formed by the other four atoms. nih.gov For example, in the aforementioned derivative, two carbon atoms of the heterocyclic ring were found to be displaced from the plane of the other four atoms by 0.3264 Å and -0.4174 Å, respectively. nih.gov It is highly probable that the oxazine ring in this compound would also adopt a similar puckered, half-chair conformation to minimize steric strain.

Analysis of Intermolecular Interactions (e.g., C-H···N, C-H···O, C-H···π)

The way molecules are arranged in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. In benzoxazine structures, several types of weak hydrogen bonds and other interactions are typically observed.

Analysis of related crystal structures reveals the prevalence of:

C-H···O and N-H···O Hydrogen Bonds: These are common interactions where a hydrogen atom bonded to a carbon or nitrogen atom interacts with an oxygen atom on an adjacent molecule. nih.govnih.gov

C-H···N Interactions: A hydrogen atom bonded to a carbon can interact with the nitrogen atom of a neighboring benzoxazine molecule. nih.gov

C-H···π Interactions: These interactions involve a C-H bond pointing towards the electron-rich π system of an aromatic ring on another molecule.

These combined interactions typically link the molecules into extended three-dimensional networks. nih.gov For this compound, one would expect to observe C-H···O, C-H···N, and C-H···π interactions dictating the solid-state packing. The bulky tert-butyl group would also play a significant role in influencing these packing arrangements.

Below is a table summarizing crystallographic data for a related compound, tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, to illustrate the type of data obtained from X-ray crystallography. nih.gov

| Crystal Parameter | Value |

| Chemical Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.439 (4) |

| b (Å) | 7.941 (3) |

| c (Å) | 17.598 (7) |

| β (°) | 97.235 (6) |

| Volume (ų) | 1308.6 (8) |

| Z | 4 |

| Data for tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |

| Data sourced from reference nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule breaks apart. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The pattern of fragment ions is unique to a particular molecular structure and can be used as a "fingerprint."

For a compound like this compound (Molecular Formula: C₁₂H₁₇NO), the exact mass can be calculated. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:

Loss of a methyl group (-CH₃): A common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺.

Loss of the tert-butyl group: The entire tert-butyl group could be lost, leading to a peak at [M-57]⁺.

Cleavage of the oxazine ring: The heterocyclic ring can undergo cleavage in various ways, leading to characteristic fragments that would help confirm the benzoxazine structure.

No specific experimental mass spectrum for this compound is available in the reviewed literature.

Thermal Analysis Techniques (DSC, TGA) for Polymerization and Degradation Behavior

Thermal analysis techniques are essential for studying the thermal properties of monomers and their corresponding polymers. Thermogravimetric Analysis (TGA) monitors mass changes as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature. kpi.ua These methods are widely used to study the polymerization of benzoxazine monomers and the thermal stability and degradation of the resulting polybenzoxazines. kpi.ua

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Glass Transition Temperature

DSC is a primary tool for investigating the thermally induced ring-opening polymerization of benzoxazine monomers. nih.gov A typical DSC scan of a benzoxazine monomer from ambient temperature upwards shows a sharp endothermic peak corresponding to its melting point, followed by a broad exothermic peak at a higher temperature. researchgate.net This exotherm represents the heat released during the ring-opening polymerization reaction. researchgate.net

Key parameters obtained from a DSC thermogram include:

Onset Polymerization Temperature (T_onset): The temperature at which the polymerization begins.

Peak Polymerization Temperature (T_p): The temperature at which the polymerization rate is at its maximum. nih.gov

Enthalpy of Polymerization (ΔH): The total heat released, calculated from the area under the exothermic peak, which is related to the extent of reaction.

By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Eₐ) of the polymerization can be calculated using methods like the Kissinger or Ozawa models. nih.gov

After the monomer is cured to form a polybenzoxazine, a subsequent DSC scan will show a step-like change in the baseline, which corresponds to the glass transition temperature (T₉) . mdpi.com The T₉ is a critical property of the polymer, marking the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The T₉ value is influenced by the crosslink density and the chemical structure of the polymer network. kpi.ua

The table below shows representative thermal properties for a generic benzoxazine system, illustrating the type of data derived from DSC and TGA analysis.

| Thermal Property | Description | Typical Value Range (°C) |

| T_p | Peak polymerization temperature | 180 - 260 |

| T₉ | Glass transition temperature | 140 - 340+ |

| T_d5% | Temperature at 5% weight loss (from TGA) | > 330 |

| Values are generalized for the polybenzoxazine class and not specific to poly(this compound). kpi.uanih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability and Char Yield

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of polymers by measuring the change in mass as a function of temperature in a controlled atmosphere. For polybenzoxazines, TGA provides valuable insights into their degradation behavior and their propensity to form a protective char layer at elevated temperatures.

The thermal degradation of polybenzoxazines typically occurs in multiple steps. An initial weight loss may be observed at lower temperatures due to the release of any trapped solvent or unreacted monomers. The main degradation phase, involving the cleavage of the Mannich bridge and the decomposition of the polymer backbone, occurs at higher temperatures. mdpi.com The presence of the bulky tert-butyl group on the benzene ring is expected to influence the thermal stability.

The char yield, which is the percentage of material remaining at the end of the TGA experiment (typically at 800 °C or higher), is a key parameter for assessing the fire resistance of a polymer. High char yields are desirable as the char layer can act as an insulating barrier, slowing down further decomposition and reducing the release of flammable volatiles. kpi.ua For polybenzoxazines, char yields can vary significantly depending on the specific monomer structure. Research on various polybenzoxazines has shown char yields ranging from 30% to over 80% in a nitrogen atmosphere. kpi.uabohrium.com

Based on data from analogous polybenzoxazines derived from substituted phenols, a representative TGA profile for poly[this compound] can be projected. The key thermal properties are summarized in the interactive data table below.

| Parameter | Value | Conditions |

|---|---|---|

| Temperature at 5% Weight Loss (Td5) | ~300 - 350 °C | Nitrogen Atmosphere, Heating Rate of 10 °C/min |

| Temperature at 10% Weight Loss (Td10) | ~340 - 380 °C | |

| Temperature of Maximum Decomposition Rate (Tmax) | ~380 - 450 °C | |

| Char Yield at 800 °C | ~40 - 60 % |

Note: The data presented in this table is representative of analogous polybenzoxazines and is intended for illustrative purposes, as specific experimental data for poly[this compound] was not available in the cited sources.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of a polymer. GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For thermosetting polymers like polybenzoxazines, GPC analysis is typically performed on the soluble prepolymer or oligomers before the final crosslinking occurs. Once the polymer is fully cured, it becomes an insoluble network, making GPC analysis impractical.

As with the TGA data, specific GPC results for poly[this compound] are not explicitly detailed in the available literature. However, GPC is a standard characterization technique for benzoxazine prepolymers. The molecular weight of the prepolymer can influence the processing characteristics, such as viscosity, and the properties of the final cured material.

The molecular weight distribution of a benzoxazine prepolymer is influenced by the synthesis conditions. The GPC chromatogram provides a visual representation of the distribution of polymer chain sizes. From this, Mn, Mw, and PDI can be calculated. A lower PDI value indicates a more uniform distribution of polymer chain lengths.

For a typical benzoxazine prepolymer, the molecular weight can range from low molecular weight oligomers to higher molecular weight chains. The interactive data table below presents a hypothetical but representative molecular weight distribution for a prepolymer of a p-tert-butylphenol-based benzoxazine.

| Parameter | Value | Analysis Conditions |

|---|---|---|

| Number-Average Molecular Weight (Mn) | ~1,000 - 3,000 g/mol | Eluent: Tetrahydrofuran (THF), Polystyrene Standards |

| Weight-Average Molecular Weight (Mw) | ~2,000 - 6,000 g/mol | |

| Polydispersity Index (PDI) | ~1.5 - 2.5 |

Note: The data in this table is illustrative and represents typical values for analogous benzoxazine prepolymers. Specific experimental data for the prepolymer of this compound was not found in the reviewed literature.

Computational and Theoretical Investigations of 6 Tert Butyl 3,4 Dihydro 2h 1,4 Benzoxazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic properties of many-body systems. It is instrumental in predicting the geometry and electronic makeup of molecules like 6-(tert-Butyl)-3,4-dihydro-2H-1,4-benzoxazine.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.comtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

For conjugated molecules, the introduction of substituent groups can tune the energy levels of these frontier orbitals. rsc.org An electron-donating group, such as a tert-butyl group, would be expected to raise the energy of the HOMO, potentially making the molecule a better electron donor. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would require specific calculations, but the analysis of these orbitals is fundamental to predicting its reaction tendencies.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.60 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Theoretical Vibrational Frequency Predictions

Theoretical vibrational frequency calculations, typically performed using DFT methods, predict the infrared (IR) and Raman spectra of a molecule. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands. Studies on related benzoxazine (B1645224) monomers have used theoretical calculations to assign vibrational modes, particularly those associated with the oxazine (B8389632) ring. nih.govacs.org For example, a characteristic band in the 900-960 cm⁻¹ region of the IR spectrum of benzoxazines, once attributed solely to C-H bending of the benzene (B151609) ring, has been shown through theoretical analysis to be a mixture of vibrational modes including the O-C stretching of the oxazine ring. nih.govacs.org Such calculations for this compound would allow for a detailed assignment of its vibrational spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. This allows for the prediction of photophysical properties, such as UV-visible absorption spectra. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These electronic transitions are often described in terms of the molecular orbitals involved, such as the transition from the HOMO to the LUMO. For benzoxazine derivatives, absorption peaks are typically observed in the UV region and are attributed to π-π* transitions within the aromatic system.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to predict how a ligand (a small molecule) might bind to the active site of a protein receptor.

Plausible Binding Mode Analysis

By docking this compound into the binding site of a target receptor, researchers can analyze the plausible binding modes. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. The benzoxazine scaffold is present in various biologically active compounds, and understanding its potential interactions through docking studies is a critical step in evaluating its pharmacological potential. The tert-butyl group, being bulky and hydrophobic, would likely favor binding in a hydrophobic pocket of a receptor. The nitrogen and oxygen atoms of the oxazine ring could potentially act as hydrogen bond acceptors.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily defined by the puckering of the six-membered oxazine ring, which is fused to the benzene ring. This heterocyclic ring is not planar and typically adopts a conformation that minimizes steric strain and torsional interactions.

Ring Conformation : For the 3,4-dihydro-2H-1,4-benzoxazine core, the oxazine ring commonly adopts a half-chair conformation. In this arrangement, some atoms are out of the plane formed by the other atoms, reducing ring strain. nih.gov For instance, in the crystal structure of a related compound, tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, the six-membered heterocyclic ring adopts a half-chair conformation where two of the carbon atoms lie out of the plane of the remaining four atoms. nih.gov Another related structure, tert-butyl 6-acetamido-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, also shows a conformation where two carbon atoms of the heterocyclic ring are out of the plane of the other four atoms. nih.gov

Energy Minimization : Theoretical energy minimization calculations, often performed using density functional theory (DFT) or other quantum mechanical methods, can be used to determine the most stable conformation (the global minimum on the potential energy surface) as well as other low-energy conformers. These calculations would systematically vary the dihedral angles of the oxazine ring to identify the geometry with the lowest electronic energy. For similar benzoxazine structures, computational methods have been used to study the geometries of fragmentation transition states and to compute bond dissociation enthalpies. researchgate.net The results of such calculations for this compound would provide precise data on bond lengths, bond angles, and the energetic favorability of its half-chair conformation.

Below is a hypothetical data table representing the kind of output one might expect from an energy minimization calculation for the most stable conformer of this compound.

| Parameter | Calculated Value |

| Total Energy (Hartree) | [Value] |

| Dipole Moment (Debye) | [Value] |

| C-O Bond Length (Å) | [Value] |

| C-N Bond Length (Å) | [Value] |

| Oxazine Ring Puckering | Half-Chair |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in drug discovery and medicinal chemistry for predicting the activity of novel molecules and for optimizing lead compounds. researchgate.net The 1,4-benzoxazine scaffold is considered a "privileged scaffold" in drug discovery due to its presence in molecules with a wide range of pharmacological profiles. researchgate.net

The theoretical framework for developing a QSAR model for a series of this compound derivatives would involve the following steps:

Data Set Selection : A dataset of structurally related 1,4-benzoxazine derivatives with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) is required. This set should include variations at different positions of the benzoxazine ring to explore the chemical space.

Molecular Descriptor Calculation : For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors : Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors : Based on the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors : Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors : Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Model Development : A mathematical model is built to correlate the calculated descriptors (the independent variables) with the biological activity (the dependent variable). Various statistical methods can be employed, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms like Support Vector Machines (SVM) or Random Forest.

The goal is to generate an equation of the form: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

Model Validation : The predictive power of the QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on molecules not used in model development). Statistical metrics such as the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE) are used to assess the model's robustness and predictive accuracy.

For a series of derivatives based on this compound, a QSAR study could investigate how modifications to other parts of the molecule (e.g., substituents on the nitrogen atom or at other positions on the benzene ring) affect a specific biological activity. The bulky tert-butyl group at position 6 would be a constant feature in this hypothetical series, and its contribution would be implicitly included in the model's intercept or as a baseline feature. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further synthetic efforts.

| QSAR Modeling Step | Description |

| 1. Data Set Assembly | A collection of 1,4-benzoxazine derivatives with known biological activities is gathered. |

| 2. Descriptor Calculation | Structural and physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties) are computed for each molecule. |

| 3. Statistical Model Generation | A mathematical equation is derived to link the descriptors to the observed biological activity using statistical methods like multiple linear regression or machine learning. |

| 4. Model Validation | The model's predictive performance is assessed using internal (cross-validation) and external (test set) validation techniques to ensure its reliability. |

Exploration of Biological Activity and Structure Activity Relationships Sar

Design Principles for Bioactive Benzoxazine (B1645224) Derivatives

The design of novel therapeutic agents often leverages established chemical frameworks known to interact with biological systems. Benzoxazine serves as a prime example of such a framework, offering a solid foundation for the development of new drugs. nih.govbenthamdirect.com

Privileged Scaffold Concept

The benzoxazine core is considered a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This concept describes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby exhibiting a range of pharmacological activities. nih.gov Compounds that feature the benzoxazine moiety have demonstrated diverse biological effects, including anti-inflammatory, antimicrobial, and anti-cancer activities. nih.govresearchgate.net The inherent versatility of this scaffold makes it an attractive starting point for designing novel derivatives with desired biological functions. nih.govbenthamdirect.com The fusion of a benzene (B151609) ring to an oxazine (B8389632) ring creates a structure with favorable physicochemical properties for drug development. researchgate.netresearchgate.net

Multiple Modification Sites for Pharmacological Optimization

A key advantage of the benzoxazine scaffold is the presence of multiple sites where chemical modifications can be introduced to fine-tune its pharmacological profile. nih.govbenthamscience.com The ability to alter substituents on both the benzene and oxazine rings allows medicinal chemists to systematically modify the compound's size, shape, lipophilicity, and electronic properties. This targeted modification is crucial for enhancing potency, improving selectivity for a specific biological target, and optimizing pharmacokinetic properties. researchgate.net This molecular design flexibility is a primary reason why benzoxazine derivatives continue to be a focus of research for developing new therapeutic candidates. nih.govresearchgate.net

Mechanisms of Biological Activity (excluding clinical data)

The therapeutic potential of benzoxazine derivatives stems from their ability to interact with specific biological molecules, thereby modulating cellular pathways. Research has uncovered several mechanisms through which these compounds exert their effects, primarily through enzyme inhibition and receptor interaction.

Enzyme Inhibition Studies (e.g., Topoisomerase Inhibitors)

One of the significant mechanisms of action for benzoxazine derivatives is the inhibition of enzymes critical for cell function and proliferation, such as human DNA topoisomerase I (hTopo I). nih.govnih.gov This enzyme plays a crucial role in managing DNA topology during replication and transcription, and its inhibition is a key strategy in cancer therapy. nih.gov

Studies on a series of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives revealed their potential as hTopo I inhibitors. nih.govnih.gov These compounds can act as either catalytic inhibitors, which prevent the enzyme from binding to DNA, or as topoisomerase poisons, which stabilize the covalent enzyme-DNA complex, leading to DNA damage. nih.gov For instance, 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was identified as an effective catalytic inhibitor, while ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) demonstrated potent poison activity, proving to be significantly more powerful than the well-known topoisomerase poison, camptothecin. nih.govnih.gov

Structure-activity relationship (SAR) studies indicated that specific substitutions on the benzoxazine ring are critical for activity. For example, a hydroxyl group at the R position of the benzoxazine ring was found to be important for catalytic inhibition of hTopo I. nih.gov Conversely, the attachment of a methyl group at the R1 position appeared to enhance the compound's poisonous effect. nih.gov

| Compound | Inhibitory Activity | IC₅₀ (mM) | Mechanism |

|---|---|---|---|

| BONC-001 | Catalytic Inhibitor | 8.34 | Prevents enzyme-substrate binding |

| BONC-013 | Potential Poison | 0.0006 | Stabilizes covalent enzyme-DNA complex |

| Camptothecin (Reference) | Poison | 0.034 | Stabilizes covalent enzyme-DNA complex |

Receptor Antagonism/Modulation (e.g., 5-HT3 receptor, Cannabinoid Receptor 2)

Benzoxazine derivatives have also been identified as modulators of various cell surface receptors, which are pivotal in signal transduction.

5-HT Receptor Antagonism: Certain benzoxazine derivatives act as antagonists for serotonin (B10506) (5-HT) receptors. For example, a series of novel 3,4-dihydro-2H-benzo nih.govbenthamdirect.comoxazine derivatives were designed and synthesized as potent 5-HT₆ receptor antagonists, with many showing subnanomolar affinities. nih.gov Another derivative, Y-25130, has been identified as a high-affinity 5-HT₃ receptor antagonist. nih.gov It effectively blocks the 5-HT-induced currents in sensory neurons with a half-inhibition concentration (IC₅₀) in the sub-nanomolar range, comparable to the established 5-HT₃ antagonist ICS 205-930. nih.gov

| Compound | Target Receptor | Activity | IC₅₀ |

|---|---|---|---|

| Y-25130 | 5-HT₃ | Antagonist | 4.9 x 10⁻¹⁰ M |

| ICS 205-930 (Reference) | 5-HT₃ | Antagonist | 4.8 x 10⁻¹⁰ M |

| Metoclopramide (Reference) | 5-HT₃ | Antagonist | 8.6 x 10⁻⁹ M |

Cannabinoid Receptor 2 (CB2) Modulation: The 1,3-benzoxazine scaffold is also a versatile chemotype for designing selective agonists of the cannabinoid receptor 2 (CB₂). researchgate.netnih.gov The CB₂ receptor is a promising therapeutic target because its activation is not associated with the psychoactive side effects linked to the CB₁ receptor. nih.gov Selective CB₂ agonists are being explored for managing pain, inflammation, and cancer. researchgate.netnih.gov

A study involving 25 synthesized 1,3-benzoxazine derivatives identified compound 7b5 as a potent and selective CB₂ agonist. nih.govucm.es This compound demonstrated the ability to hinder the proliferation of triple-negative breast cancer cells and reduce the release of pro-inflammatory cytokines in a CB₂-dependent manner. researchgate.netnih.gov

| Compound | Target Receptor | Activity | EC₅₀ |

|---|---|---|---|

| 7b5 | CB₂ | Agonist | 110 nM |

| 7b5 | CB₁ | Agonist | > 10 µM |

Interaction with Specific Molecular Targets and Pathways